7-Azido-4-methylcoumarin

Catalog No.
S810874
CAS No.
M.F
C10H7N3O2
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Azido-4-methylcoumarin

Product Name

7-Azido-4-methylcoumarin

IUPAC Name

7-azido-4-methylchromen-2-one

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3

InChI Key

HEKDKVLIMUWRRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-]

Synonyms

7-azido-4-methylcoumarin

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-]

7-Azido-4-methylcoumarin (AzMC) is a valuable compound in scientific research due to its function as a selective and sensitive probe for hydrogen sulfide (H2S) [, ]. H2S is a gaseous signaling molecule with various biological functions, and its detection plays a crucial role in understanding its role in health and disease [].

Mechanism of Action

AzMC's utility lies in its unique chemical structure. The molecule possesses an azide group attached to its coumarin ring. When AzMC reacts with H2S, the azide group undergoes a reduction reaction, transforming into an amine group []. This transformation activates the fluorescent properties of AzMC. In its non-reacted state, AzMC exhibits minimal fluorescence. However, upon reacting with H2S, AzMC becomes highly fluorescent, emitting light at a specific wavelength []. This change in fluorescence intensity allows scientists to measure H2S concentration.

Applications

AzMC's ability to detect H2S makes it a valuable tool in various scientific research applications:

  • Monitoring enzymatic H2S production

    AzMC can be used in cell-free systems to monitor the activity of enzymes that generate H2S, such as cystathionine beta-synthase (CBS) []. This allows researchers to study the regulation of H2S biosynthesis in cells.

  • Visualizing H2S in living cells

    AzMC's cell permeability enables its use to visualize H2S production within living cells []. By measuring the fluorescence intensity within different cellular compartments, scientists can gain insights into the spatial distribution of H2S and its potential role in various cellular processes.

  • High-throughput screening

    AzMC's sensitivity and ease of use make it suitable for high-throughput screening applications. This allows researchers to rapidly evaluate the effects of various compounds on H2S production in cells [].

7-Azido-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its azido group at the seventh position and a methyl group at the fourth position of the coumarin structure. Its chemical formula is C₁₀H₇N₃O₂, and it is primarily recognized for its role as a fluorescent probe for detecting hydrogen sulfide (H₂S) in biological systems. The compound exhibits unique photophysical properties, making it valuable in various biochemical applications.

As mentioned earlier, AzMC acts as a fluorescent probe for H2S. Upon reacting with H2S, AzMC undergoes a chemical transformation that results in a fluorescent product. This fluorescence can be measured using a fluorescence plate reader or a fluorescence microscope, allowing researchers to quantify the amount of H2S present in a sample []. This approach is particularly useful for studying H2S signaling in living cells and tissues.

: Upon exposure to UV light, 7-azido-4-methylcoumarin can undergo photolysis, resulting in the formation of reactive nitrenes. These nitrenes can abstract hydrogen atoms from secondary amines, leading to the formation of 7-amino-4-methylcoumarin .
  • Fluorescence Activation: The compound selectively fluoresces in the presence of hydrogen sulfide, which can be utilized for quantitative assays. The reaction mechanism involves the reduction of the azido group to an amine, resulting in enhanced fluorescence .
  • Reactivity with Thiols: 7-Azido-4-methylcoumarin can react with thiols, further expanding its utility in biological assays related to redox biology and signaling pathways involving hydrogen sulfide .
  • 7-Azido-4-methylcoumarin has demonstrated significant biological activity, particularly as a probe for hydrogen sulfide detection. It selectively fluoresces when H₂S is present, allowing for real-time monitoring of H₂S levels in biological systems. This property makes it particularly useful for studying physiological and pathological processes where hydrogen sulfide plays a critical role, such as in vascular biology and neuroprotection .

    The synthesis of 7-azido-4-methylcoumarin typically involves:

    • Starting Material: The process often begins with 7-amino-4-methylcoumarin.
    • Azidation Reaction: Sodium azide is used to introduce the azido group through a nucleophilic substitution reaction. This reaction is usually performed in an appropriate solvent such as dimethylformamide (DMF) or water under controlled conditions to ensure high yield and purity .
    • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.

    The primary applications of 7-azido-4-methylcoumarin include:

    • Fluorescent Probes: Used extensively in biochemical assays for detecting hydrogen sulfide levels.
    • Cell Biology: Employed in studies examining the role of hydrogen sulfide in cellular signaling and metabolism.
    • Drug Development: Investigated for potential applications in developing therapeutics that target H₂S-related pathways .

    Interaction studies involving 7-azido-4-methylcoumarin focus on its reactivity with various biological molecules:

    • Thiols and Cysteine Derivatives: The compound has been shown to interact with thiol groups, which are crucial in redox signaling pathways.
    • Enzymatic Activity: Research indicates that it may serve as a substrate or inhibitor for enzymes involved in hydrogen sulfide metabolism, such as cystathionine β-synthase .

    Several compounds share structural or functional similarities with 7-azido-4-methylcoumarin. Here are some notable examples:

    Compound NameStructure SimilarityUnique Features
    7-Amino-4-methylcoumarinSame coumarin coreLacks azido group; used as a general fluorescent probe
    6-Azido-2-benzothiazoleAzido group presentDifferent core structure; used for different signaling pathways
    4-MethylumbelliferoneCoumarin derivativeCommonly used as a fluorescent marker; lacks azido functionality

    7-Azido-4-methylcoumarin stands out due to its specific reactivity with hydrogen sulfide, making it a specialized tool for studying H₂S-related biological processes .

    XLogP3

    3.2

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    201.053826475 g/mol

    Monoisotopic Mass

    201.053826475 g/mol

    Heavy Atom Count

    15

    Dates

    Modify: 2023-08-16
    Geng et al. Switching on prodrugs using radiotherapy. Nature Chemistry, doi: 10.1038/s41557-021-00711-4, published online 10 June 2021

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